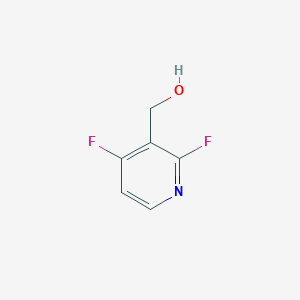
6-Methyl-1H-purin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1H-purin-1-ol is a heterocyclic organic compound with the molecular formula C6H6N4O. It is a derivative of purine, a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring. This compound is of interest due to its structural similarity to biologically significant molecules such as adenine and guanine, which are key components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-purin-1-ol typically involves the methylation of purine derivatives. One common method is the alkylation of 6-hydroxy purine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and phase transfer agents may also be employed to improve reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1H-purin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-methyl-1H-purin-1-one, while substitution with an amine could produce 6-methyl-1H-purin-1-amine.
Scientific Research Applications
6-Methyl-1H-purin-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: Due to its structural similarity to nucleic acid bases, it is studied for its potential interactions with DNA and RNA.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-1H-purin-1-ol involves its interaction with biological macromolecules. It can act as an inhibitor or modulator of enzymes that recognize purine derivatives. The compound may also interfere with nucleic acid synthesis and function by mimicking natural purine bases, thereby affecting cellular processes.
Comparison with Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Amino-1-methylpurine: A methylated derivative of adenine.
Comparison: 6-Methyl-1H-purin-1-ol is unique due to its specific methylation at the 6-position, which can influence its chemical reactivity and biological activity. Unlike adenine and guanine, which are essential for nucleic acid structure, this compound is primarily of interest for its potential therapeutic applications and as a synthetic intermediate.
Properties
CAS No. |
28199-56-6 |
|---|---|
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
1-hydroxy-6-methylpurine |
InChI |
InChI=1S/C6H6N4O/c1-4-5-6(8-2-7-5)9-3-10(4)11/h2-3,11H,1H3 |
InChI Key |
CMSWTHGWUDKMGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=N2)N=CN1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



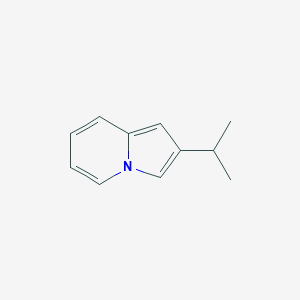
![2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one](/img/structure/B11921035.png)
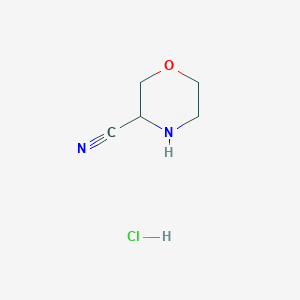
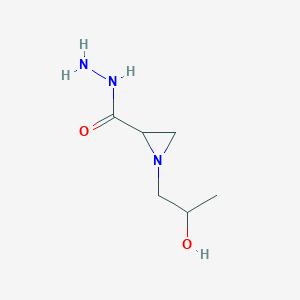
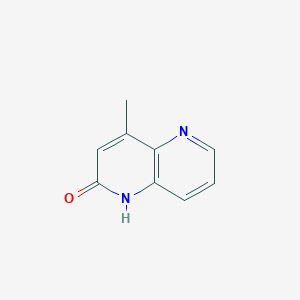

![3-Aminopyrazolo[1,5-a]pyridin-4-ol](/img/structure/B11921095.png)
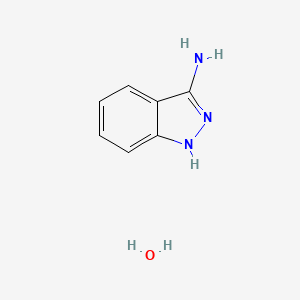
![(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11921103.png)
![5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11921104.png)
